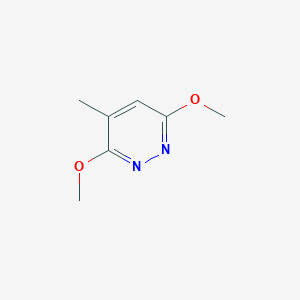

![molecular formula C15H9FN2O3 B2981093 2-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]benzoic acid CAS No. 1509828-71-0](/img/structure/B2981093.png)

2-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

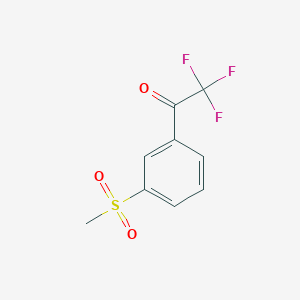

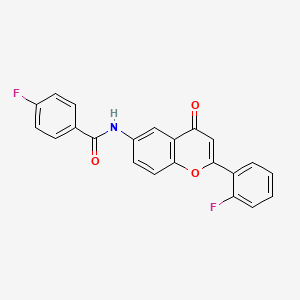

“2-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]benzoic acid” is a chemical compound with the molecular formula C15H9FN2O3 and a molecular weight of 284.24 . It is also known by its CAS Number: 1509828-71-0 .

Molecular Structure Analysis

The molecular structure of this compound includes a benzoic acid group attached to an oxadiazole ring, which is further substituted with a 4-fluorophenyl group . A detailed molecular structure analysis would require more specific data such as X-ray crystallography or NMR spectroscopy .Physical and Chemical Properties Analysis

This compound has a predicted boiling point of 481.9±55.0 °C and a predicted density of 1.379±0.06 g/cm3 . Its pKa is predicted to be 3.12±0.36 .Applications De Recherche Scientifique

Synthesis and Characterization

A series of 1,3,4-oxadiazole derivatives were synthesized from 3-chloro-2-fluoro benzoic acid, showcasing significant biological activities supported by molecular docking studies for the inhibition of cyclooxygenase-2 and voltage-gated sodium channels (Bhat et al., 2016). This highlights the potential of 1,3,4-oxadiazole derivatives in pharmacological research, emphasizing their synthesis and evaluation for therapeutic applications.

Mesomorphic Properties

Research into fluorinated 1,2,4-oxadiazoles investigated their mesomorphic (liquid crystalline) properties, influenced by substituent lengths and the position of fluorine groups. This work contributes to the development of materials with specific optical and electronic properties (Karamysheva et al., 2002).

Corrosion Inhibition

Oxadiazole derivatives have been studied for their corrosion inhibition ability towards mild steel in acidic environments, demonstrating the potential for these compounds in industrial applications to protect metals from corrosion (Ammal et al., 2018).

Anticancer Evaluation

Another study focused on the synthesis and anticancer evaluation of 1,3,4-oxadiazole derivatives, showing promising activity against breast cancer cell lines. This research underlines the importance of these compounds in the development of new anticancer therapies (Salahuddin et al., 2014).

Antibacterial and Antitubercular Activity

Isoxazole clubbed 1,3,4-oxadiazole derivatives were synthesized and evaluated for their antimicrobial and antitubercular activities, demonstrating good efficacy against various bacterial strains and Mycobacterium tuberculosis. This suggests a potential for these compounds in addressing infectious diseases (Shingare et al., 2018).

Mécanisme D'action

Propriétés

IUPAC Name |

2-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9FN2O3/c16-10-7-5-9(6-8-10)13-17-18-14(21-13)11-3-1-2-4-12(11)15(19)20/h1-8H,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPXOLYQCLQRHKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NN=C(O2)C3=CC=C(C=C3)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Methoxy-2-[4-(trifluoromethyl)phenyl]ethene](/img/structure/B2981012.png)

![1-Methyl-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)triazole-4-carboxamide](/img/structure/B2981014.png)

![N-[4-(Hydrazinocarbonyl)phenyl]-2-methylpropanamide](/img/structure/B2981019.png)

![5-(Imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyaniline](/img/structure/B2981021.png)

![3-(3-chloro-4-fluorophenyl)-1-(2-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2981030.png)